Methyl 4-amino-5-bromonicotinate
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Overview
Description
Methyl 4-amino-5-bromonicotinate: is an organic compound with the molecular formula C₇H₇BrN₂O₂. It is a derivative of nicotinic acid, featuring a bromine atom at the 5-position and an amino group at the 4-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-amino-5-bromonicotinate can be synthesized through several methods. One common approach involves the bromination of methyl nicotinate followed by amination. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The subsequent amination can be achieved using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and amination processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-5-bromonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products:
Substitution Reactions: Products include various substituted nicotinates.
Oxidation and Reduction Reactions: Products include nitro derivatives or alkylamines.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Methyl 4-amino-5-bromonicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of methyl 4-amino-5-bromonicotinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and amino groups play crucial roles in its binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Methyl 5-bromonicotinate: Similar structure but with the bromine atom at the 5-position and no amino group.
Methyl 6-amino-5-bromonicotinate: Similar structure but with the amino group at the 6-position
Uniqueness: Methyl 4-amino-5-bromonicotinate is unique due to the specific positioning of the amino and bromine groups on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems. This unique arrangement can lead to distinct properties and applications compared to its analogs .
Properties
IUPAC Name |
methyl 4-amino-5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVHJUAWHDSHMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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